molecular formula C10H8BrN3O B8669851 2-(2-Bromophenoxy)pyrimidin-5-amine

2-(2-Bromophenoxy)pyrimidin-5-amine

Cat. No.: B8669851
M. Wt: 266.09 g/mol
InChI Key: MJUVYOUALUBSSX-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)pyrimidin-5-amine is a high-purity chemical compound serving as a versatile building block in organic synthesis and drug discovery research. This molecule features a pyrimidine ring, a common nitrogen-containing heterocycle in medicinal chemistry, substituted with an amine group and a 2-bromophenoxy moiety. The bromine atom acts as a reactive handle, making this compound a crucial intermediate for constructing more complex molecular architectures through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations . Researchers value this compound for its potential application in developing pharmacologically active molecules. Structurally related pyrimidine amines are of significant interest in early-stage research for their role as scaffolds in the design of enzyme inhibitors . For instance, pyrimidine-based compounds have been explored as reversible, non-covalent inhibitors for targets like Heat Shock Protein 70 (Hsp70), a protein of interest in oncology research . The specific substitution pattern on the pyrimidine ring allows researchers to fine-tune the molecule's properties and interactions within biological systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to guarantee identity and purity. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

2-(2-bromophenoxy)pyrimidin-5-amine

InChI

InChI=1S/C10H8BrN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2

InChI Key

MJUVYOUALUBSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Weight Key Substituents Synthesis Yield Biological Activity/Application References
2-(2-Bromophenoxy)pyrimidin-5-amine 343.0 (e.g., 4f) Bromophenoxy, pyrimidine 67–92% Intermediate for pharmaceuticals
SCH-442416 421.43 Furanyl, triazolo, methoxyphenyl Not specified A2A antagonist (Ki = 1.1 nM), Parkinson’s
4-(4-Bromophenyl)pyrimidin-2-amine 250.09 Bromophenyl, pyrimidine Not specified Research chemical
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine 268.08 Bromo, fluorophenyl Discontinued Kinase inhibitor candidate
2-(2-Furanyl)-7-phenyltriazolopyrimidin-5-amine ~350 (estimated) Furanyl, triazolo Not specified A2A antagonist (oral activity at 3 mg/kg)

Key Differences in Structure and Activity

Substituent Effects on Biological Targets: Bromophenoxy vs. Furanyl: Bromophenoxy derivatives (e.g., this compound) are primarily intermediates, whereas furanyl-containing analogs (e.g., SCH-442416) exhibit potent adenosine A2A receptor antagonism (Ki = 0.6–1.1 nM) . The bromine atom may enhance electrophilic reactivity, making it suitable for further functionalization, while the furanyl group improves receptor binding affinity. Triazolo Additions: Triazolo-pyrimidines (e.g., SCH-442416) show >1000-fold selectivity for A2A receptors over other adenosine subtypes, attributed to the triazolo ring’s planar structure and hydrogen-bonding capabilities .

Synthetic Efficiency: Microwave-assisted synthesis of bromophenoxy derivatives achieves yields >90% , whereas triazolo-pyrimidines require multi-step optimizations to mitigate off-target effects like hERG channel inhibition .

Safety and Selectivity: Early triazolo-pyrimidines (e.g., compound 1 in ) exhibited hERG liability (cardiotoxicity), but modifications (e.g., compounds 21 and 24) reduced this risk while maintaining efficacy . Bromophenoxy derivatives lack reported toxicity data but may face metabolic challenges due to bromine’s persistence.

Preparation Methods

Substrate Activation and Reaction Mechanics

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2-position. Starting with 2-chloropyrimidin-5-amine, reaction with 2-bromophenol under basic conditions (e.g., K₂CO₃ in ethanol) replaces the chlorine atom with the phenoxy group. This method mirrors protocols used for analogous 2-aminothiazole syntheses, where brominated intermediates are generated via condensation with thiourea.

Example Protocol :

  • Substrate : 2-Chloropyrimidin-5-amine (1.0 equiv)

  • Nucleophile : 2-Bromophenol (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Ethanol, reflux (14 h)

  • Yield : 49%

Challenges include competing side reactions at the 5-amine group, necessitating protective strategies such as MEM (2-methoxyethoxymethyl) groups, as demonstrated in the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Aryl-O Bond Formation

While Suzuki couplings typically form C–C bonds, adaptations enable aryl-O linkages using boronic acid derivatives. For instance, a boronic acid-functionalized pyrimidine intermediate reacts with 2-bromoiodobenzene under palladium catalysis.

Key Steps :

  • Boronic Acid Synthesis :

    • 2-Aminopyrimidine is MEM-protected, followed by bromomethylation and reaction with trimethyl borate to form (5-bromo-2-MEM-benzyl)boronic acid.

  • Coupling Reaction :

    • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.1 equiv)

    • Base : Na₂CO₃ (2.0 equiv)

    • Solvent : THF/DMF (75°C, 6 h)

    • Yield : 80.8%

Ullmann-Type Coupling

Copper-catalyzed couplings between 2-bromophenol and 2-aminopyrimidin-5-yl triflate achieve O-arylation. Conditions from analogous syntheses suggest:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO, 110°C

  • Yield : ~60% (extrapolated from thiazole systems).

Direct Bromination Strategies

Regioselective Bromination of Pyrimidine-Phenol Adducts

Bromination post etherification ensures precise positioning. Using Br₂ in halogenated solvents (e.g., CH₂Cl₂) with mineral bases (Na₂CO₃) selectively brominates the phenol ring.

Protocol :

  • Substrate : 2-Phenoxypyrimidin-5-amine

  • Brominating Agent : Br₂ (1.2 equiv)

  • Solvent : CH₂Cl₂, 0°C → RT (16 h)

  • Workup : Ammonia quench, extraction, and crystallization

  • Yield : 85%

MEM-Protection for Enhanced Stability

MEM groups stabilize intermediates during bromination, as seen in the synthesis of 2-(5-bromo-2-MEM-benzyl)pyridine. Post-bromination deprotection with TiCl₄ in CH₂Cl₂ achieves near-quantitative yields (99%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance coupling efficiency but require rigorous drying.

  • Low-Temperature Bromination : Minimizes debromination side reactions (e.g., 0°C for Br₂ additions).

Catalytic Systems

  • Pd(dppf)Cl₂ : Superior for Suzuki couplings compared to Pd(PPh₃)₄ due to stability at elevated temperatures.

  • Copper Catalysts : Cost-effective for Ullmann couplings but limited by lower yields.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Nucleophilic Substitution49%Simple setup, no metal catalystsLow yield, competing side reactions
Suzuki Coupling80.8%High regioselectivity, scalabilityRequires boronic acid synthesis
Direct Bromination85%Single-step, high efficiencyHarsh conditions (Br₂ handling)

Q & A

Q. Answer :

  • Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) and ≥95% peak area threshold.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LCMS to detect degradation products (e.g., de-bromination or hydrolysis). Store lyophilized solids at –20°C under argon to prevent oxidation .

How should researchers design SAR studies to optimize bioactivity?

Answer : Synthesize analogs with substitutions at the pyrimidine ring (e.g., methyl, fluoro) or phenoxy group (e.g., chloro, methoxy). Test these derivatives in parallel assays:

  • A₂AR binding (see FAQ #3).
  • Cellular cAMP modulation using luciferase-based reporters in CHO-K1 cells.
  • Metabolic stability in liver microsomes (e.g., t½ >30 min indicates suitability for in vivo studies).
    Prioritize compounds with Ki < 50 nM and selectivity ratios >100-fold over A₁/A₃ receptors .

What safety precautions are essential during handling and disposal?

Q. Answer :

  • Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation; monitor airborne particles with OSHA-compliant sensors .
  • Spills : Absorb with inert material (vermiculite), seal in containers, and label as halogenated waste.
  • Disposal : Incinerate at >1,000°C with alkaline scrubbers to neutralize brominated byproducts .

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